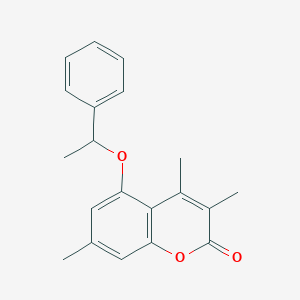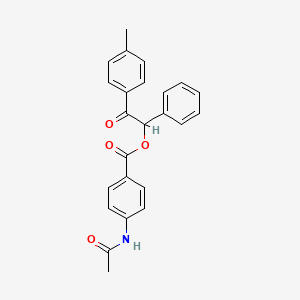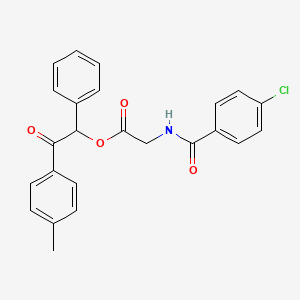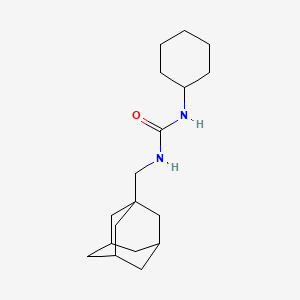
3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one
Descripción general
Descripción
Chromen-2-one derivatives, including compounds like 3,4,7-trimethyl-5-(1-phenylethoxy)-2H-chromen-2-one , are of significant interest due to their diverse biological activities and potential in pharmaceutical development. These compounds are involved in a variety of chemical reactions and possess unique chemical and physical properties making them valuable for research and application in different scientific fields.
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves photochemical reactions, such as the one-shot photochemical synthesis via intramolecular coupling described by Jindal et al. (2014), showcasing the photoinduced intramolecular Paterno–Büchi reaction as a key step (Jindal et al., 2014). Additionally, Lichitsky et al. (2022) detailed a telescoped method involving multicomponent reactions, highlighting the efficiency and convenience of synthesizing polycyclic compounds (Lichitsky et al., 2022).
Molecular Structure Analysis
Structural determination is crucial for understanding the properties and potential applications of these compounds. Techniques such as FTIR, NMR, mass spectroscopy, and X-ray crystallography are commonly used for this purpose. For instance, the crystal structure of certain chromen-2-one derivatives was elucidated, providing insights into their molecular configurations and interactions (Caracelli et al., 2015).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a variety of chemical reactions, including intramolecular cyclizations and multicomponent reactions that lead to the formation of structurally diverse compounds. These reactions often involve catalysts and can yield compounds with significant antibacterial and antifungal activities (Mandala et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are influenced by the molecular structure of the chromen-2-one derivatives. The photophysical properties, such as fluorescence, are particularly notable in some derivatives, offering potential applications in materials science (Shimasaki et al., 2021).
Chemical Properties Analysis
Chromen-2-one derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to undergo various organic transformations. Their chemical behavior is essential for their application in synthetic organic chemistry and medicinal chemistry, as demonstrated by their use in synthesizing compounds with antibacterial and antifungal activities (Aragade et al., 2012).
Propiedades
IUPAC Name |
3,4,7-trimethyl-5-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-10-17(22-15(4)16-8-6-5-7-9-16)19-13(2)14(3)20(21)23-18(19)11-12/h5-11,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWDEUBWOZEMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B4012352.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4012380.png)


![(4-bromophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012407.png)
![2-methyl-5-({[2-methyl-5-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012422.png)
![(4-methoxy-1-naphthyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)


